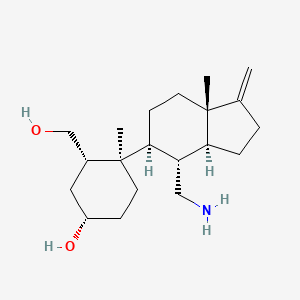
S 16924
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S 16924 is a novel, potential antipsychotic with marked serotonin1A agonist properties.
Aplicaciones Científicas De Investigación
S 16924's Serotonin Receptor Properties and Anxiolytic Actions
- Serotonin Receptor Agonist and Antagonist Properties : S 16924 exhibits agonist properties at serotonin (5-HT)1A receptors and antagonist properties at 5-HT2A/2C receptors. This unique combination may contribute to its potential as an antipsychotic (Millan et al., 1999).
- Anxiolytic Actions : Research indicates that S 16924 has a broad-based profile of anxiolytic activity, effective at doses lower than those causing motor disruption. This suggests its potential for anxiety treatment without the significant motor side effects often associated with other antipsychotics (Millan et al., 1999).
Neurochemical Profile and Comparison with Other Antipsychotics
- Comparison with Clozapine and Haloperidol : S 16924 shares a similar receptorial and neurochemical profile with clozapine but is distinct from haloperidol. Its partial agonist action at 5-HT1A receptors and the modest affinity for dopamine receptors could explain its unique antipsychotic profile (Millan et al., 1998).
Modulation of 5-HT Release
- Influence on 5-HT Release : S 16924 reduces serotonin overflow in the rat ventral hippocampus, suggesting its influence on serotonin release, which is a significant factor in its potential antipsychotic effects. This effect involves alpha1-adrenoceptor antagonist and 5-HT1A receptor agonist properties (Bengtsson et al., 1998).
Functional Behavioral Profile
- Behavioral Models : In various behavioral models predictive of control of schizophrenia symptoms, S 16924 has shown activity similar to clozapine and different from haloperidol. This includes effects on locomotion, conditioned avoidance responses, and drug discrimination, highlighting its unique functional profile (Millan et al., 1998).
Propiedades
Número CAS |
734513-52-1 |
|---|---|
Nombre del producto |
S 16924 |
Fórmula molecular |
C22H24FNO4 |
Peso molecular |
385.44 |
Nombre IUPAC |
2-[1-[2-(2,3-dihydro-1,4-benzodioxin-8-yloxy)ethyl]pyrrolidin-3-yl]-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C22H24FNO4/c23-18-6-4-17(5-7-18)19(25)14-16-8-9-24(15-16)10-11-26-20-2-1-3-21-22(20)28-13-12-27-21/h1-7,16H,8-15H2 |
SMILES |
FC1=CC=C(C(CC2CN(CCOC3=C(OCCO4)C4=CC=C3)CC2)=O)C=C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
S 16924; S16924; S-16924. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3S)-4-[[(4R)-4-(2-chloro-4-fluorophenyl)-5-methoxycarbonyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidin-6-yl]methyl]morpholine-3-carboxylic acid](/img/structure/B610539.png)
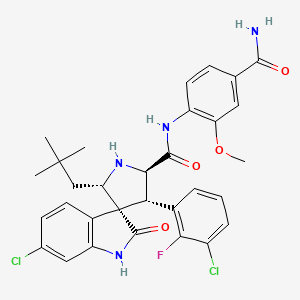
![6-{[(1r,2s)-2-Aminocyclohexyl]amino}-4-[(5,6-Dimethylpyridin-2-Yl)amino]pyridazine-3-Carboxamide](/img/structure/B610541.png)
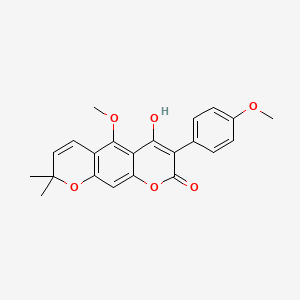
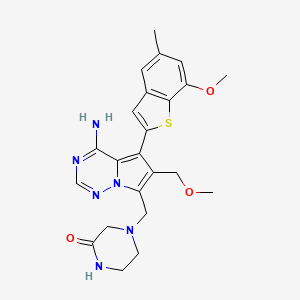
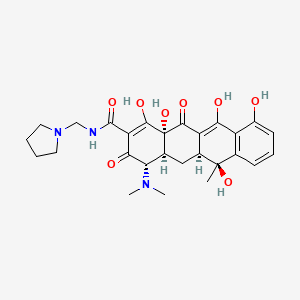

![N-[4-(3-Chlorophenyl)-5-(2-chlorobenzoyl)thiazole-2-yl]-2-[4-(ethylsulfonyl)phenyl]acetamide](/img/structure/B610558.png)
![(2S)-7-bromo-2-[4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide](/img/structure/B610559.png)
